2-(2-Aminophenyl)sulfanylbenzonitrile

Beschreibung

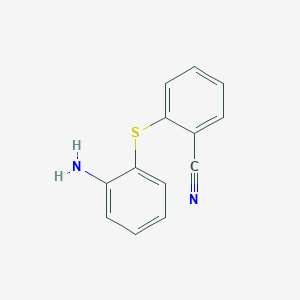

2-(2-Aminophenyl)sulfanylbenzonitrile (CAS 140425-65-6) is a sulfur-containing aromatic compound with the molecular formula C₁₃H₁₀N₂S. Its structure comprises a benzonitrile moiety linked via a sulfanyl (-S-) group to a 2-aminophenyl ring. This compound is of interest in organic synthesis due to its dual functional groups: the electron-withdrawing nitrile (-CN) and the electron-donating amino (-NH₂), which enable diverse reactivity patterns, including nucleophilic substitutions and coordination chemistry .

Eigenschaften

IUPAC Name |

2-(2-aminophenyl)sulfanylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2S/c14-9-10-5-1-3-7-12(10)16-13-8-4-2-6-11(13)15/h1-8H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RROSHIIMNNWHFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)SC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50327138 | |

| Record name | NSC634569 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140425-65-6 | |

| Record name | NSC634569 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminophenyl)sulfanylbenzonitrile can be achieved through various synthetic routes. One common method involves the reaction of 2-aminothiophenol with 2-chlorobenzonitrile under basic conditions. The reaction typically proceeds as follows:

Reactants: 2-aminothiophenol and 2-chlorobenzonitrile.

Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Aminophenyl)sulfanylbenzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can convert the nitrile group to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA.

Reduction: LiAlH4, catalytic hydrogenation.

Substitution: Various nucleophiles (e.g., halides, alkoxides) under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Primary amines.

Substitution: Substituted benzonitriles.

Wissenschaftliche Forschungsanwendungen

2-(2-Aminophenyl)sulfanylbenzonitrile has diverse applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-(2-Aminophenyl)sulfanylbenzonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Features and Functional Group Analysis

Table 1: Key Structural Differences

| Compound Name | Molecular Formula | Functional Groups | Key Structural Features |

|---|---|---|---|

| 2-(2-Aminophenyl)sulfanylbenzonitrile | C₁₃H₁₀N₂S | -CN, -NH₂, -S- | Planar aromatic system with thioether |

| 2-(Benzenesulfonylmethyl)benzonitrile | C₁₄H₁₁NO₂S | -CN, -SO₂- | Sulfonyl group enhances rigidity |

| N-(2-Cyanophenyl)-N-(methylsulfonyl)methanesulfonamide | C₉H₁₁N₂O₄S₂ | -CN, -SO₂NH- | Sulfonamide groups increase polarity |

| Methyl 2-(2-aminophenyl)acetate | C₉H₁₁NO₂ | -COOCH₃, -NH₂ | Ester group with flexible side chain |

| 2-{[1-(2-Chlorophenyl)ethyl]amino}benzonitrile | C₁₅H₁₃ClN₂ | -CN, -NH-(CH₂)ClPh | Chlorinated ethylamino side chain |

- Planarity and Conformation: The parent compound’s sulfanyl linkage allows partial conjugation between aromatic rings, similar to 2-(2-aminophenyl)benzimidazole (dihedral angle: 7.2°), which exhibits coplanarity critical for electronic delocalization . In contrast, sulfonyl derivatives like 2-(Benzenesulfonylmethyl)benzonitrile adopt rigid, non-planar geometries due to steric and electronic effects of the -SO₂- group .

Physicochemical Properties

- Polarity and Solubility: The sulfanyl group in this compound confers moderate polarity, comparable to methyl 2-(2-aminophenyl)acetate (logP ~2.5). Sulfonamide derivatives (e.g., N-(2-Cyanophenyl)-N-(methylsulfonyl)methanesulfonamide) exhibit higher hydrophilicity due to -SO₂NH- groups, enhancing aqueous solubility .

- Thermal Stability : Sulfonyl derivatives (e.g., 2-(Benzenesulfonylmethyl)benzonitrile) are thermally stable (storage at 2–8°C), while sulfanyl analogs may degrade under oxidative conditions due to sulfur’s susceptibility to oxidation .

Biologische Aktivität

2-(2-Aminophenyl)sulfanylbenzonitrile, with the molecular formula C₁₃H₁₀N₂S and a molecular weight of 226.3 g/mol, is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound features a benzonitrile group substituted with both an amino and a sulfanyl group, which enhances its interaction with various biological targets.

The structure of this compound is characterized by:

- Aromatic Stability : The presence of aromatic rings contributes to the compound's stability and reactivity.

- Functional Groups : The amino and sulfanyl groups are pivotal for its biological activity, allowing for diverse interactions with biomolecules.

Biological Activities

Research has indicated that this compound exhibits significant biological activities, which can be categorized as follows:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The mechanism is believed to involve disruption of microbial cell processes through interaction with essential enzymes.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies using human lung cancer cell lines such as A549, HCC827, and NCI-H358 have revealed promising results:

| Cell Line | IC50 (μM) | Assay Type |

|---|---|---|

| A549 | 6.75 ± 0.19 | 2D |

| HCC827 | 6.26 ± 0.33 | 2D |

| NCI-H358 | 6.48 ± 0.11 | 2D |

These findings suggest that the compound may effectively inhibit cell proliferation and induce apoptosis in cancer cells, although further studies are needed to confirm these effects in vivo.

The biological effects of this compound are attributed to several mechanisms:

- Enzyme Interaction : The compound interacts with specific enzymes and proteins, leading to either inhibition or activation of key signaling pathways such as the MAPK/ERK pathway. This modulation can significantly alter gene expression and metabolic processes within cells.

- DNA Binding : Similar compounds have demonstrated the ability to bind to DNA, potentially inhibiting DNA-dependent enzymes and affecting cellular replication processes .

Case Studies

Several case studies have been conducted to assess the biological activity of this compound:

- Antitumor Efficacy in Cell Cultures : A study evaluated the effects of this compound on various cancer cell lines using both two-dimensional (2D) and three-dimensional (3D) culture systems. Results indicated higher efficacy in the 2D model compared to the more complex 3D environment, highlighting challenges in drug penetration and efficacy assessment in solid tumors .

- Toxicity Assessment : In animal models, varying dosages were tested to determine the therapeutic window of the compound. Lower doses showed beneficial effects on cell signaling without significant toxicity, while higher doses raised concerns regarding adverse effects.

Transport and Distribution

The pharmacokinetics of this compound indicate that it has favorable absorption characteristics, suggesting good bioavailability upon administration. Its distribution within tissues is influenced by interactions with transporters that facilitate cellular uptake.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.